molecular formula C27H21F5N4O5S B11101908 Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11101908
M. Wt: 608.5 g/mol
InChI Key: IFFRLDXJFILJOX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a unique structure that includes a benzoate ester, a thioxoimidazolidinone ring, and both methoxyphenyl and pentafluorophenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the thioxoimidazolidinone ring: This can be achieved by reacting an appropriate amine with a thioamide under acidic conditions.

    Introduction of the methoxyphenyl and pentafluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioxoimidazolidinone ring can be reduced to form imidazolidinone derivatives.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Imidazolidinone derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxyphenyl and pentafluorophenyl groups play a crucial role in these interactions by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxyphenyl and pentafluorophenyl groups, along with the thioxoimidazolidinone ring, sets it apart from other similar compounds.

Biological Activity

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate, often referred to as a complex synthetic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups, contributing to its biological activity. Its molecular formula is C25H22F5N4O4SC_{25}H_{22}F_5N_4O_4S, indicating the presence of fluorinated phenyl groups and imidazolidinone derivatives.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against a range of pathogens. In vitro assays reveal that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong activity comparable to established antibiotics.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The thioxoimidazolidinone moiety is believed to interfere with specific enzymatic pathways critical for cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values of 15 μM for MCF-7 and 20 μM for PC-3 cells after 48 hours of treatment.

Cell LineIC50 Value (μM)Mechanism
MCF-715Apoptosis induction
PC-320Cell cycle arrest

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 8 μg/mL for S. aureus and 16 μg/mL for E. coli, indicating potent activity.

PathogenMIC Value (μg/mL)
Staphylococcus aureus8
Escherichia coli16

Properties

Molecular Formula

C27H21F5N4O5S

Molecular Weight

608.5 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-3-(2,3,4,5,6-pentafluoroanilino)-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C27H21F5N4O5S/c1-3-41-26(39)13-4-8-15(9-5-13)35-25(38)17(12-18(37)33-14-6-10-16(40-2)11-7-14)36(27(35)42)34-24-22(31)20(29)19(28)21(30)23(24)32/h4-11,17,34H,3,12H2,1-2H3,(H,33,37)

InChI Key

IFFRLDXJFILJOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC3=C(C(=C(C(=C3F)F)F)F)F)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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